Methyl 4-aminobenzoate hydrochloride CAS number
Methyl 4-aminobenzoate hydrochloride CAS number
An In-Depth Technical Guide to Methyl 4-Aminobenzoate Hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of Methyl 4-aminobenzoate hydrochloride (CAS Number: 63450-84-0), a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application.
Introduction: Strategic Importance in Synthesis
Methyl 4-aminobenzoate hydrochloride is the hydrochloride salt of Methyl 4-aminobenzoate. The parent compound, Methyl 4-aminobenzoate, is an organic ester and an aromatic amine, which serves as a versatile building block in organic synthesis.[1] The formation of the hydrochloride salt is a common strategy employed to enhance the compound's stability and water solubility, which can be advantageous for certain applications and storage. Its primary utility lies in its role as a precursor in the synthesis of a variety of more complex molecules, most notably local anesthetics and other pharmaceutical agents.[1] This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its practical synthesis and analytical validation.
Chemical and Physical Properties
The hydrochloride salt form modifies the physical properties of the parent amine, particularly its solubility and melting point. The protonation of the amino group increases the polarity of the molecule, rendering it more soluble in aqueous solutions.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 63450-84-0 | [2][3][4] |
| Molecular Formula | C₈H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 187.62 g/mol | [3] |
| IUPAC Name | methyl 4-aminobenzoate hydrochloride | N/A |
| Synonyms | Methyl p-aminobenzoate HCl | [4] |
| Parent CAS Number | 619-45-4 (Methyl 4-aminobenzoate) | [1][5] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to beige crystalline powder | [1][6] |
| Melting Point | 110-111 °C (for parent compound) | [6][7] |
| Solubility | Soluble in water | [2] |
| pKa | 2.5 (for the protonated amine) | [2] |
| Storage | Inert atmosphere, room temperature, sealed in dry | [3][6] |
Synthesis and Mechanistic Insights
The synthesis of Methyl 4-aminobenzoate hydrochloride is typically achieved in a two-step process: the Fischer esterification of 4-aminobenzoic acid to form the methyl ester, followed by the reaction with hydrochloric acid to form the salt.
Step 1: Fischer Esterification of 4-Aminobenzoic Acid
The foundational step is the acid-catalyzed esterification of 4-aminobenzoic acid with methanol.[1][8] Sulfuric acid is a common catalyst for this reaction. The excess of methanol serves both as a reactant and as the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle.
Step 2: Formation of the Hydrochloride Salt
The resulting Methyl 4-aminobenzoate is then treated with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base, accepting a proton from HCl. This forms the ammonium salt, which often precipitates from the reaction mixture or can be isolated upon solvent removal.
Detailed Experimental Protocol
-
Esterification: In a round-bottom flask equipped with a reflux condenser, suspend 4-aminobenzoic acid in an excess of methanol (e.g., 10-20 molar equivalents).[9]
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid dropwise while stirring.[8][9]
-
Reaction: Heat the mixture to reflux for several hours (typically 2-6 hours), monitoring the reaction's progress by thin-layer chromatography (TLC).[8][9]
-
Work-up: After cooling, the reaction mixture is often neutralized with a base like sodium bicarbonate to remove the acid catalyst, which causes the methyl 4-aminobenzoate product to precipitate.[8]
-
Isolation of the Free Base: The precipitate is collected by filtration and washed with water.
-
Salt Formation: The isolated Methyl 4-aminobenzoate is then redissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added.
-
Final Product Isolation: The resulting precipitate of Methyl 4-aminobenzoate hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Analytical Characterization and Quality Control
Ensuring the purity and identity of Methyl 4-aminobenzoate hydrochloride is critical. A multi-technique approach is typically employed for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. A reversed-phase method is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra will show characteristic shifts for the aromatic protons, the methyl group of the ester, and the amine protons.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the parent molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the key functional groups, such as the ester carbonyl (C=O), C-O stretch, and N-H bonds of the ammonium salt.
Table 3: Example HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column for separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA | Provides good separation and peak shape. TFA acts as an ion-pairing agent. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Applications in Drug Development and Organic Synthesis
The primary value of Methyl 4-aminobenzoate and its hydrochloride salt is as a versatile intermediate.[1]
-
Local Anesthetics: It is a key precursor for the synthesis of drugs like benzocaine and procaine.[1] The general structure of these anesthetics often involves the modification of the amino or ester group of the parent molecule.
-
Dye Intermediates: The aromatic amine functionality makes it a useful component in the synthesis of azo dyes.[6]
-
Organic Synthesis: It serves as a starting material for a wide range of reactions, including the synthesis of guanidine alkaloids like (±)-martinelline.[6]
Safety, Handling, and Storage
Proper handling of Methyl 4-aminobenzoate hydrochloride is essential. The parent compound is known to cause skin and eye irritation, and may cause respiratory irritation.[5]
Table 4: GHS Hazard Information
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3][5] |
| H319 | Causes serious eye irritation | [3][5] |
| H335 | May cause respiratory irritation | [3][5] |
Storage Recommendations: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][6] An inert atmosphere is recommended for long-term storage to prevent degradation.[3]
Conclusion
Methyl 4-aminobenzoate hydrochloride is a fundamentally important chemical intermediate. Its enhanced stability and solubility over the parent amine make it a valuable asset in the synthesis of a wide array of target molecules, particularly in the pharmaceutical industry. A thorough understanding of its synthesis, analytical validation, and handling is crucial for its effective and safe utilization in research and development.
References
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ChemBK. (n.d.). methyl 4-aminobenzoate. Retrieved from [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
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PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]
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Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
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Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]
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ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
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